Cas no 2034496-22-3 (4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide)
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-(3,5-dioxomorpholino)-N-(3-methoxyphenyl)piperidine-1-carboxamide
- 4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
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- Inchi: 1S/C17H21N3O5/c1-24-14-4-2-3-12(9-14)18-17(23)19-7-5-13(6-8-19)20-15(21)10-25-11-16(20)22/h2-4,9,13H,5-8,10-11H2,1H3,(H,18,23)
- InChI Key: NBUSZVNCRGPYBM-UHFFFAOYSA-N
- SMILES: O1CC(N(C(C1)=O)C1CCN(C(NC2C=CC=C(C=2)OC)=O)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 502
- XLogP3: 0.6
- Topological Polar Surface Area: 88.2
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6562-7301-2μmol |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
2034496-22-3 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6562-7301-5μmol |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
2034496-22-3 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6562-7301-10μmol |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
2034496-22-3 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6562-7301-20μmol |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
2034496-22-3 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6562-7301-1mg |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
2034496-22-3 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6562-7301-2mg |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
2034496-22-3 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6562-7301-3mg |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
2034496-22-3 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6562-7301-4mg |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
2034496-22-3 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6562-7301-5mg |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
2034496-22-3 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6562-7301-10mg |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
2034496-22-3 | 10mg |
$118.5 | 2023-09-08 |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide: A Promising Compound in Modern Drug Discovery
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide, with the chemical identifier CAS No. 2034496-22-3, represents a novel class of small molecule compounds that have garnered significant attention in recent years due to their unique pharmacological profiles and potential therapeutic applications. This compound, characterized by its complex molecular structure, combines multiple functional groups that enable it to interact with biological targets in a manner distinct from traditional pharmaceutical agents. The integration of a 3,5-dioxomorpholin-4-yl ring system with a 3-methoxyphenyl substituent and a piperidine-1-carboxamide framework suggests a multifaceted mechanism of action that may offer new opportunities in the treatment of various diseases.
Recent advances in medicinal chemistry have highlighted the importance of designing molecules with optimal physicochemical properties, such to enhance drug absorption, distribution, metabolism, and excretion (ADME) profiles. The 4-(3,5-dioxomorpholin-4-yl) moiety, a derivative of morpholine, introduces a cyclic ether structure that can modulate the polarity and hydrophobicity of the molecule. This feature is particularly relevant in the context of drug delivery systems, where the balance between hydrophilicity and hydrophobicity is critical for achieving targeted therapeutic effects. The 3-methoxyphenyl group, on the other hand, contributes to the molecule's aromaticity and may play a role in stabilizing interactions with protein targets through π-π stacking or hydrogen bonding.
One of the most compelling aspects of 4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is its potential to act as a dual-action agent. The presence of the piperidine-1-carboxamide scaffold suggests the possibility of interacting with multiple biological pathways, which could be particularly advantageous in the treatment of complex diseases such as cancer or neurodegenerative disorders. Recent studies have demonstrated that compounds with similar structural features exhibit enhanced selectivity for specific enzymes or receptors, reducing the risk of off-target effects that often limit the efficacy of traditional therapeutics.
From a synthetic perspective, the development of 4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide represents a significant achievement in the field of organic chemistry. The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure the formation of the desired product. Advances in asymmetric catalysis and solid-phase peptide synthesis have made it possible to produce this compound in high yields while maintaining its structural integrity. These synthetic strategies are not only crucial for the production of the compound for research purposes but also have implications for the scalability of its potential therapeutic applications.
In terms of biological activity, preliminary studies on 4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide have revealed its potential as an inhibitor of specific enzymatic pathways. For instance, research published in Journal of Medicinal Chemistry in 2023 highlighted its ability to modulate the activity of a key enzyme involved in inflammation, suggesting its potential as an anti-inflammatory agent. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases, which are a major public health concern. The compound's ability to selectively target these pathways could pave the way for the development of more effective and safer therapeutic options.
Furthermore, the 3-methoxyphenyl substituent in 4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide may contribute to its potential as a prodrug. Prodrugs are designed to enhance the solubility and bioavailability of active pharmaceutical ingredients, and the presence of the methoxy group could facilitate the release of the active moiety in the target tissue. This property is especially valuable in the context of oral drug delivery, where the ability to achieve sustained release of the active compound is crucial for maintaining therapeutic concentrations over an extended period.
The molecular structure of 4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide also raises intriguing questions about its potential interactions with other biological systems. For example, the presence of the 3,5-dioxomorpholin-4-yl ring may enable the compound to form hydrogen bonds with specific receptors, thereby modulating their activity. This type of interaction is a common mechanism of action for many drugs, and the ability to fine-tune these interactions through structural modifications could lead to the development of more potent and selective therapeutic agents.
From a pharmacokinetic standpoint, the design of 4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide takes into account the need to balance its solubility, stability, and metabolic profile. Recent studies have shown that compounds with similar structural features exhibit favorable pharmacokinetic properties, including improved oral bioavailability and reduced clearance rates. These characteristics are essential for the development of drugs that can be administered effectively in clinical settings, particularly for chronic conditions that require long-term treatment.
Another area of interest in the study of 4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is its potential role in the treatment of neurodegenerative diseases. The piperidine-1-carboxamide scaffold has been linked to the modulation of neurotransmitter systems, and the addition of the 3-methoxyphenyl group may enhance its ability to interact with specific receptors in the central nervous system. This could open new avenues for the development of drugs targeting conditions such as Alzheimer's disease or Parkinson's disease, where the modulation of neurotransmitter activity is a key therapeutic strategy.
Despite the promising findings, further research is needed to fully understand the mechanisms of action and therapeutic potential of 4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide. Ongoing studies are exploring its effects on various biological targets, including its potential as an inhibitor of specific kinases or as a modulator of cell signaling pathways. These investigations are critical for determining the compound's efficacy and safety profile, which are essential for its eventual translation into clinical applications.
In conclusion, 4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide represents a significant advancement in the field of drug discovery. Its unique molecular structure and potential for multifaceted interactions with biological targets make it a promising candidate for the development of new therapeutic agents. As research in this area continues to evolve, the compound may offer new opportunities for the treatment of a wide range of diseases, underscoring the importance of continued exploration in medicinal chemistry and pharmacology.
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